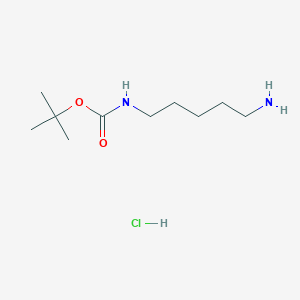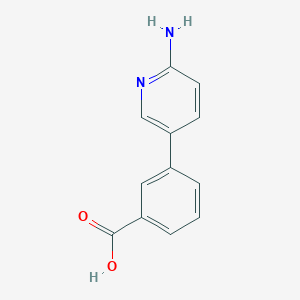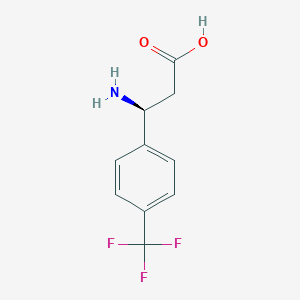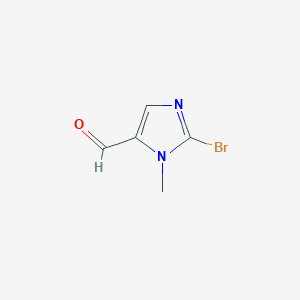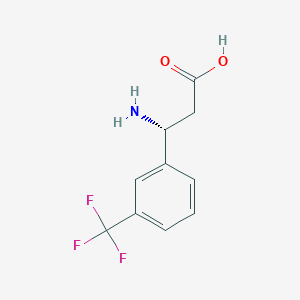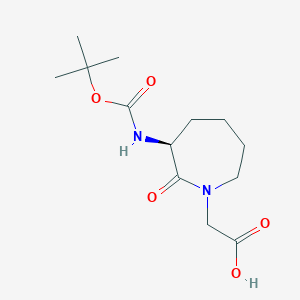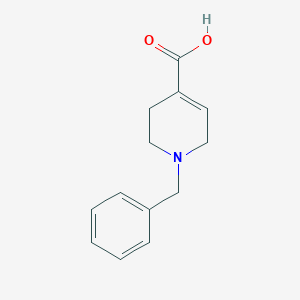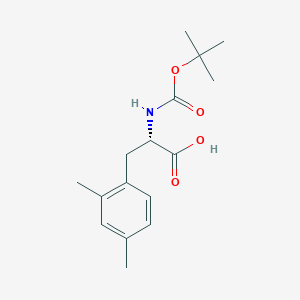
Boc-L-2,4-dimethylphenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-2,4-dimethylphenylalanine is a chemical compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol . .
Molecular Structure Analysis
The InChI code for Boc-L-2,4-dimethylphenylalanine is ZEWXVRJSLTXWON-JTQLQIEISA-N . The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis for temporary protection of the α-amino group .Physical And Chemical Properties Analysis
Boc-L-2,4-dimethylphenylalanine is a white solid with a boiling point of 340.8±30.0 °C (Predicted) and a melting point of 273-279 °C . It has a density of 1.136±0.06 g/cm3 (Predicted) .Applications De Recherche Scientifique
Peptide Synthesis and Modification : Boc-L-2,4-dimethylphenylalanine is used in the synthesis and modification of peptides. For instance, it has been incorporated into an angiotensin I analog and into the peptide sequence corresponding to angiotensin I (Cushman & Lee, 1992). Additionally, it plays a role in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine (Crich & Banerjee, 2007).
Biological Activity Studies : Research on Boc-L-2,4-dimethylphenylalanine includes studies on its biological activity. For example, it has been used in the mischarging of Escherichia coli tRNAPhe with a photoactivatable analogue of phenylalanine, demonstrating its potential in biological applications (Baldini et al., 1988).
Chemical Synthesis and Drug Research : The synthesis of derivatives of Boc-L-2,4-dimethylphenylalanine, such as NH-Boc- or NH-Fmoc-protected l-phenylalanines, is of interest in chemical synthesis and drug research. These derivatives play an important role in drug research, including for anti-hypertension drugs and analogs of enkephalin (Illuminati et al., 2022).
Radioiodination for Peptide Synthesis : Boc-L-2,4-dimethylphenylalanine has been studied for its use in the synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. This research is significant for preparing radiolabeled phenylalanine derivatives for peptide synthesis (Wilbur et al., 1993).
Peptide-Based Nanostructure Research : Research on Boc-L-2,4-dimethylphenylalanine includes its application in peptide-based nanostructures. For example, its derivative, Boc-Phe-Phe, has been used in self-assembled nanostructures from nucleoside-conjugated diphenylalanines, demonstrating its potential in biomaterial chemistry and bioelectronics (Datta, Tiwari, & Ganesh, 2018).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Boc-L-2,4-dimethylphenylalanine is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . The primary targets of phenylalanine are the enzymes involved in these biochemical pathways.
Mode of Action
The compound interacts with its targets by serving as a substrate for the enzymes that convert phenylalanine into these important biochemicals . The Boc (tert-butoxycarbonyl) group in Boc-L-2,4-dimethylphenylalanine is a protective group used in peptide synthesis . It prevents unwanted reactions at the amino group during the synthesis process .
Biochemical Pathways
Phenylalanine is involved in several biochemical pathways. It is converted into tyrosine by the enzyme phenylalanine hydroxylase, which is then used to synthesize dopamine, norepinephrine, and epinephrine . Phenylalanine is also a precursor to the pigment melanin .
Pharmacokinetics
The Boc group can be removed under acidic conditions or by certain enzymes, releasing the free amino acid .
Result of Action
The action of Boc-L-2,4-dimethylphenylalanine results in the production of the aforementioned biochemicals, depending on the specific enzymes present in the cells. These biochemicals play various roles in the body, such as neurotransmission (dopamine, norepinephrine), hormone production (thyroxine), and pigmentation (melanin) .
Action Environment
The action of Boc-L-2,4-dimethylphenylalanine can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the Boc group . Additionally, the presence of specific enzymes can influence the compound’s action, as they are required to convert phenylalanine into its downstream products .
Propriétés
IUPAC Name |
(2S)-3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJPLTQARRYWFZ-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376127 |
Source


|
| Record name | Boc-L-2,4-dimethylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849440-31-9 |
Source


|
| Record name | Boc-L-2,4-dimethylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

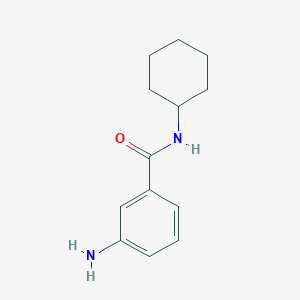
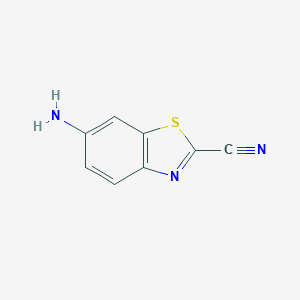


![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B113010.png)
